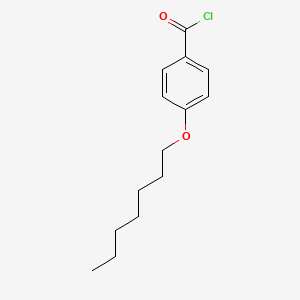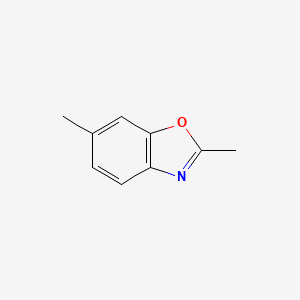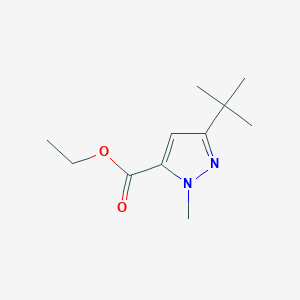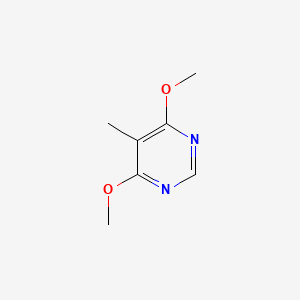
4-Octylbenzaldehyde
Overview
Description
4-Octylbenzaldehyde is an organic compound with the molecular formula C15H22O. It is a derivative of benzaldehyde, where the benzene ring is substituted with an octyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of octylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 4-octyltoluene using oxidizing agents such as potassium permanganate or chromyl chloride. This method requires precise control of reaction conditions to ensure selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-octyltoluene. This process involves the use of metal catalysts such as cobalt or manganese in combination with oxygen or air. The reaction is typically carried out in a continuous flow reactor to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 4-octylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-octylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, such as the formation of imines or hydrazones with amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 4-Octylbenzoic acid.
Reduction: 4-Octylbenzyl alcohol.
Substitution: Imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
4-Octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and fragrances.
Mechanism of Action
The mechanism of action of 4-octylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. In biological systems, it can interact with enzymes that catalyze aldehyde transformations, leading to the formation of different metabolites.
Comparison with Similar Compounds
Similar Compounds
4-Decylbenzaldehyde: Similar structure with a decyl group instead of an octyl group.
4-Hexylbenzaldehyde: Similar structure with a hexyl group instead of an octyl group.
4-Nonylbenzaldehyde: Similar structure with a nonyl group instead of an octyl group.
Uniqueness
4-Octylbenzaldehyde is unique due to its specific chain length, which imparts distinct physical and chemical properties. The octyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
4-octylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKVZPVHTKOSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068521 | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49763-66-8 | |
| Record name | 4-Octylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49763-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-octylbenzaldehyde in the synthesis of FTY720?
A1: this compound is a crucial starting material in a novel synthetic pathway for FTY720 (Fingolimod), an immunosuppressive drug. The synthesis utilizes a Petasis reaction, where this compound is first converted to (E)-2-(4-octylphenyl)vinylboronic acid. This boronic acid then reacts with dihydroxyacetone and benzylamine, and the subsequent catalytic hydrogenation yields FTY720 []. This method offers a convenient alternative to previously established synthetic routes.
Q2: How does this compound contribute to the synthesis of heterocyclic compounds with potential biological activity?
A2: this compound plays a key role in synthesizing 1,3-oxazepine-4,7-dione derivatives, a class of heterocyclic compounds known for their potential antibacterial properties. The process involves reacting this compound with 4-aminobenzene sulphonic acid to form an azo compound. This compound then undergoes a series of reactions, culminating in a [2+5] cycloaddition with an anhydride to form the desired 1,3-oxazepine-4,7-dione derivative [].
Q3: Can this compound be used in extraction processes, and if so, what are its advantages?
A3: Yes, this compound shows promise as an extractant for recovering diamines like putrescine and cadaverine from aqueous solutions, particularly in bio-based plastics production []. A significant advantage of this compound is its low leaching into the aqueous phase, with only minimal contamination observed (19 ppm). Additionally, its distribution coefficient for diamines exhibits a strong dependence on concentration, allowing for efficient extraction and back-extraction by simply adjusting the concentration of this compound in the organic phase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)

![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)







